molecular formula C19H17ClN4O2S2 B2773268 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea CAS No. 922845-37-2

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2773268
CAS No.: 922845-37-2
M. Wt: 432.94
InChI Key: QSYCHOVTUVVDDA-UHFFFAOYSA-N
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Description

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
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Biological Activity

The compound 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea represents a novel class of thiadiazole-based compounds with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and urease inhibitory properties, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring fused with a urea moiety and substituted aromatic groups. The synthesis typically involves the reaction of thiadiazole derivatives with urea under specific conditions to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxicity against various cancer cell lines:

  • In vitro Studies : The compound demonstrated cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. For example, one derivative exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong antitumor activity .
    CompoundCell LineIC50 (µg/mL)
    4iMCF-72.32
    4eMCF-75.36
    5-FUMCF-710.10

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The target compound's structural features contribute to its effectiveness against various pathogens:

  • Antibacterial Activity : Compounds bearing the thiadiazole moiety showed promising results against Gram-positive and Gram-negative bacteria. For instance, fluorinated derivatives exhibited MIC values ranging from 20–28 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .

Urease Inhibition

Urease inhibition is another critical area where this compound shows potential:

  • Inhibition Studies : The compound has been evaluated for its urease inhibitory activity, revealing significant potency with an IC50 value of approximately 0.87 µM, which is markedly lower than that of traditional inhibitors like thiourea (IC50 = 22.54 µM). This suggests that the structural modifications enhance its binding affinity to the urease active site .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Thiadiazole Ring : The presence of the thiadiazole ring is crucial for biological activity due to its ability to stabilize interactions with biological targets.
  • Substituents : Variations in substituents on the aromatic rings significantly influence potency. For example, fluorinated analogs showed enhanced activity compared to their non-fluorinated counterparts .

Molecular Dynamics Studies

Molecular dynamics simulations have been employed to understand the interaction dynamics between the compound and its biological targets:

  • Stability Analysis : Simulations indicated that the compound forms stable complexes with urease over extended periods, suggesting a robust interaction that may lead to effective inhibition .

Properties

IUPAC Name

1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-3-8-15(9-12(11)2)21-17(26)22-18-23-24-19(28-18)27-10-16(25)13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYCHOVTUVVDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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